
(2,4-Difluorophenyl)methylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Difluorophenyl)methylboronic acid is an organoboron compound with the molecular formula C7H7BF2O2. It is a derivative of boronic acid, where the boron atom is bonded to a (2,4-difluorophenyl)methyl group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluorophenyl)methylboronic acid typically involves the reaction of 2,4-difluorobenzyl bromide with a boronic ester or boronic acid derivative. One common method is the reaction of 2,4-difluorobenzyl bromide with trimethyl borate in the presence of a base, followed by hydrolysis to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids often involve the use of Grignard reagents or organolithium compounds. For example, 2,4-difluorobenzyl magnesium bromide can react with trimethyl borate to produce this compound after hydrolysis .
Chemical Reactions Analysis
Types of Reactions: (2,4-Difluorophenyl)methylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-100°C) and inert atmosphere (e.g., nitrogen or argon).
Major Products: The major products of these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: (2,4-Difluorophenyl)methylboronic acid is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. It is a valuable reagent in the formation of carbon-carbon bonds, which are crucial in the development of new pharmaceuticals and materials .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it a versatile tool in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its role in the synthesis of light-emitting diodes (LEDs) and other optoelectronic devices is particularly noteworthy .
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)methylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic acid
- 2,4-Difluorophenylboronic acid
- 3,4-Difluorophenylboronic acid
Comparison: (2,4-Difluorophenyl)methylboronic acid is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties. This makes it particularly useful in reactions requiring specific electronic characteristics. Compared to phenylboronic acid, the difluorinated derivative offers enhanced reactivity and selectivity in certain coupling reactions .
Properties
Molecular Formula |
C7H7BF2O2 |
|---|---|
Molecular Weight |
171.94 g/mol |
IUPAC Name |
(2,4-difluorophenyl)methylboronic acid |
InChI |
InChI=1S/C7H7BF2O2/c9-6-2-1-5(4-8(11)12)7(10)3-6/h1-3,11-12H,4H2 |
InChI Key |
LPRYCDCYMXRYJC-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=C(C=C(C=C1)F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


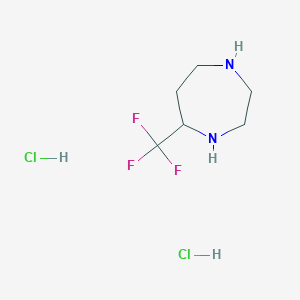
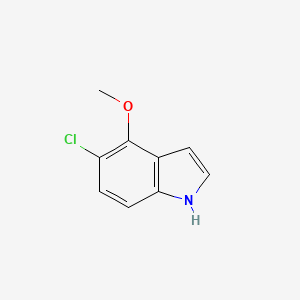
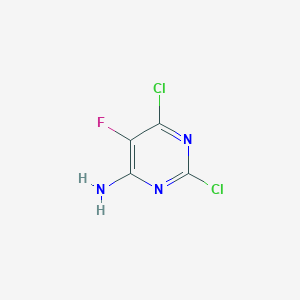
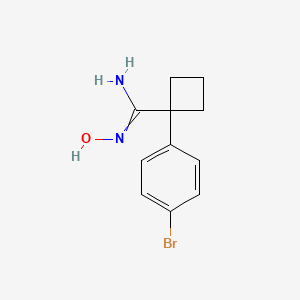


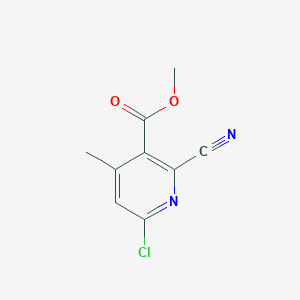
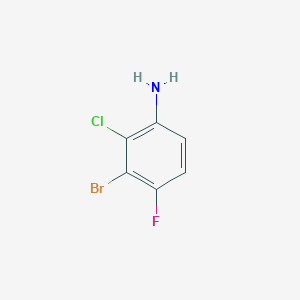
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)
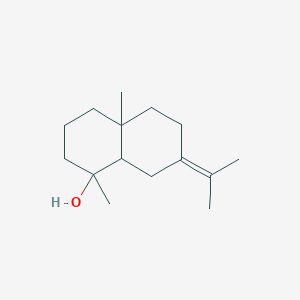
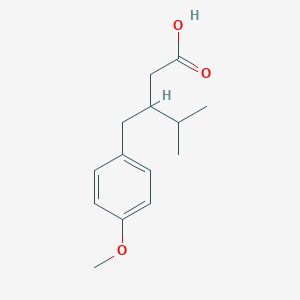
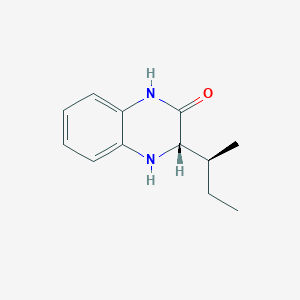
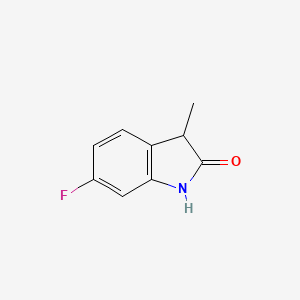
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051653.png)
